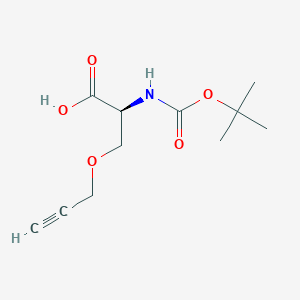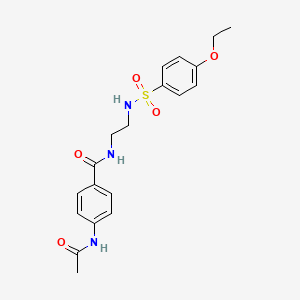![molecular formula C20H18N4O2 B2895315 N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide CAS No. 1904168-21-3](/img/structure/B2895315.png)
N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide, also known as BIP-AM or BIPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Structural and Thermochemical Studies
Research on similar compounds like nitrofurantoin (NF) and its interaction with pyridyl bases and 4-aminobenzamide has been conducted. These studies involve investigating molecular complexes, crystal structure analysis, thermal analysis, and desolvation studies. Such research is crucial for understanding the properties and potential applications of these compounds (Vangala, Tan, & Chow, 2013).
Antiallergic Applications
Compounds similar to N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide have been studied for their antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were developed as potential antiallergic agents. These compounds were synthesized and tested for their efficacy, indicating their potential in treating allergic reactions (Menciu et al., 1999).
Coordination Polymers for Sensing Applications
Research involving coordination polymers, such as [Cd(bipy)][HL]n, which includes components similar to N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide, has shown potential in developing sensors for hazardous environmental contaminants like nitrobenzene and dichromate anion. These studies are significant for environmental monitoring and safety applications (Kan & Wen, 2017).
Cancer Treatment Research
Some derivatives of this compound, such as AZD4877, have been identified as inhibitors of kinesin spindle protein, showing potential as anticancer agents. This compound demonstrated efficacy in arresting cells in mitosis, leading to cellular death, which is a critical mechanism in cancer treatment (Theoclitou et al., 2011).
作用機序
Target of Action
The primary target of N-({[2,3’-bipyridine]-3-yl}methyl)-4-acetamidobenzamide is the phosphodiesterase III (PDE-III) enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger molecule involved in various physiological processes .
Mode of Action
N-({[2,3’-bipyridine]-3-yl}methyl)-4-acetamidobenzamide acts as a non-receptor mediated inhibitor of the PDE-III enzyme . By inhibiting PDE-III, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP activates protein kinases, which then phosphorylate proteins, leading to a net influx of calcium ions into the muscle .
Biochemical Pathways
The increase in intracellular cAMP levels affects several biochemical pathways. It enhances the heart’s contractile function and cardiac output, and also induces peripheral vasodilation . These effects are achieved through the activation of protein kinases and the subsequent phosphorylation of proteins, which leads to an increase in calcium ion influx into the muscle .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can greatly modify and prolong the response to therapy . For instance, drugs with longer elimination half-lives are preferred because their concentrations fluctuate less, producing less variation in effect strength and carrying a lower risk of adverse drug reactions .
Result of Action
The result of N-({[2,3’-bipyridine]-3-yl}methyl)-4-acetamidobenzamide’s action is an improvement in cardiac function and peripheral vasodilation . This is particularly beneficial in conditions such as acute decompensated heart failure . It should be noted that the use of this compound may decrease survival in heart failure .
特性
IUPAC Name |
4-acetamido-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14(25)24-18-8-6-15(7-9-18)20(26)23-13-17-5-3-11-22-19(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRPRVTMFRPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2895233.png)
![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)


![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)


![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)



